![molecular formula C12H16F3NO4S B3115613 3-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate CAS No. 2102412-91-7](/img/structure/B3115613.png)
3-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate
Overview
Description
“3-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C12H16F3NO4S and a molecular weight of 327.32 . It’s used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate” consists of a morpholine ring with a trifluoromethyl group attached, and a 4-methylbenzenesulfonate group .Scientific Research Applications
Chemical Reactions and Synthesis
- The compound plays a role in chemical reactions, such as the synthesis of adducts with phosphorus pentafluoride. This process involves the reaction of morpholinosulfur trifluoride with tetramethyl ester, leading to the production of adducts of (amino)(aryl)carbene with PF5 (Guzyr et al., 2013).
Crystal Structure Analysis
- 3-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate is used in the synthesis of compounds with notable crystal structures. For instance, its synthesis led to a compound with distinct inhibitory capacity against the proliferation of cancer cell lines (Ji et al., 2018).
Hydrogen Bonding Studies
- This chemical is utilized in studies of hydrogen bonding in proton-transfer compounds. Such studies are crucial for understanding the structural and chemical properties of various compounds (Smith et al., 2011).
Development of Pharmaceutical Agents
- While excluding specific details on drug use and side effects, it's worth noting that derivatives of 3-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate are involved in the development of pharmaceutical agents, particularly in the context of antimicrobial and anticancer properties (Basoğlu et al., 2012).
Electrochemical Applications
- The compound finds applications in electrochemical processes, such as the intramolecular oxytrifluoromethylation of N-tethered alkenyl alcohols. This process is significant in the synthesis of CF3-containing morpholines (Claraz et al., 2020).
Spectroscopic Studies
- It is also used in spectroscopic studies to understand the electronic absorption spectra of derivatives containing trifluoromethyl groups (Hepworth et al., 1993).
Antioxidant and Corrosion Inhibitors
- Synthesized derivatives of this compound have been evaluated as antioxidant additives and corrosion inhibitors for lubricating oils, indicating its potential in industrial applications (Habib et al., 2014).
properties
IUPAC Name |
4-methylbenzenesulfonic acid;3-(trifluoromethyl)morpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H8F3NO/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(7,8)4-3-10-2-1-9-4/h2-5H,1H3,(H,8,9,10);4,9H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGIDFZKFVUNII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1COCC(N1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)morpholine 4-methylbenzenesulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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